Potassium alginate
Overview
Description
Potassium alginate is a naturally occurring polysaccharide derived from brown seaweed. It is a potassium salt of alginic acid, which is composed of linear copolymers of β-D-mannuronic acid and α-L-guluronic acid. This compound is known for its biocompatibility, biodegradability, and ability to form gels, making it valuable in various industrial and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium alginate is typically prepared by extracting alginic acid from brown seaweed, followed by neutralization with potassium hydroxide. The extraction process involves the following steps:
Harvesting and Drying: Brown seaweed is harvested and dried to reduce moisture content.
Extraction: The dried seaweed is treated with an alkaline solution, such as sodium carbonate, to extract alginic acid.
Precipitation: The alginic acid is precipitated by adding calcium chloride, forming calcium alginate.
Conversion to this compound: Calcium alginate is then converted to this compound by treating it with potassium carbonate or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The seaweed is processed in large reactors, and the extraction is carried out using automated systems to ensure consistency and efficiency. The final product is dried and milled into a fine powder for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium alginate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce alginate derivatives with different properties.
Reduction: Reduction reactions can modify the molecular weight and viscosity of this compound.
Substitution: Substitution reactions can introduce functional groups into the alginate backbone, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. These reactions are typically carried out under controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium borohydride are used to reduce the molecular weight of this compound.
Substitution: Functional groups can be introduced using reagents like acyl chlorides or alkyl halides under mild conditions.
Major Products Formed
Oxidation: Oxidized alginates with altered gelling properties.
Reduction: Reduced alginates with lower molecular weight and viscosity.
Substitution: Functionalized alginates with enhanced properties for specific applications.
Scientific Research Applications
Potassium alginate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer and thickening agent in various chemical formulations.
Biology: Employed in cell encapsulation and tissue engineering due to its biocompatibility.
Medicine: Utilized in wound dressings, drug delivery systems, and as a component in dental impression materials.
Industry: Applied in the food industry as a gelling agent, in the textile industry for fabric printing, and in wastewater treatment for heavy metal removal
Mechanism of Action
Potassium alginate exerts its effects primarily through its ability to form hydrogels in the presence of divalent cations such as calcium. The gelation process involves the cross-linking of the alginate chains, creating a three-dimensional network that can encapsulate cells, drugs, or other substances. This mechanism is utilized in various biomedical applications, including controlled drug release and tissue engineering .
Comparison with Similar Compounds
Similar Compounds
Sodium Alginate: Similar to potassium alginate but with sodium as the counterion. It has similar gelling properties but different solubility and viscosity characteristics.
Calcium Alginate: Forms stronger gels compared to this compound and is used in wound dressings and other medical applications.
Ammonium Alginate: Used in food and pharmaceutical industries for its gelling and stabilizing properties
Uniqueness of this compound
This compound is unique due to its specific gelling properties and compatibility with potassium ions. It offers distinct advantages in applications where potassium is preferred over other cations, such as in certain food and pharmaceutical formulations .
Properties
IUPAC Name |
dipotassium;6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13.2K/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEKMUKVBJSQBM-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[K+].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16K2O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or slightly yellow solid; A colloidal substance; [Hawley] White to yellowish powder; [MSDSonline] | |
Record name | Potassium alginate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6780 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLOWLY SOL IN WATER; INSOL IN ALCOHOL, READILY SOL IN HOT OR COLD WATER | |
Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 307 | |
Record name | POTASSIUM ALGINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1912 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLLOIDAL SUBSTANCE; OCCURS AS FILAMENTS, GRAINS, GRANULES, OR POWDER; COLORLESS OR SLIGHTLY YELLOW | |
CAS No. |
9005-36-1 | |
Record name | Alginic acid, potassium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alginic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | Alginic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM ALGINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1912 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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